4'-Fluoro-4-iodo-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

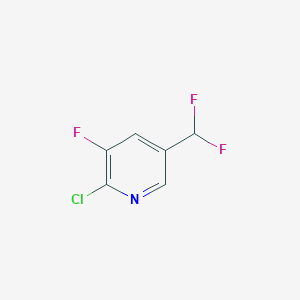

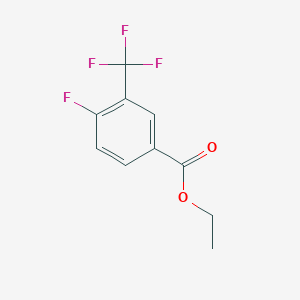

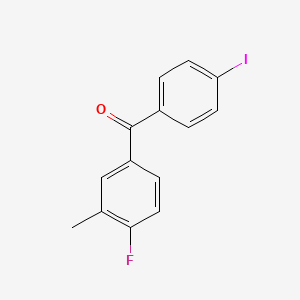

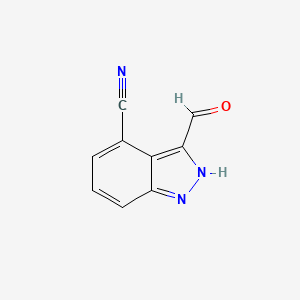

4’-Fluoro-4-iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-4-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The presence of the electronegative fluorine and iodine atoms on the phenyl rings can significantly influence the electronic properties of the molecule.Applications De Recherche Scientifique

Use in Organic Chemistry

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in organic chemistry .

Methods of Application

The specific methods of application can vary depending on the reaction being performed. Unfortunately, the exact procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of the reactions involving this compound can vary greatly depending on the specific reaction conditions and the other reactants involved .

Use in the Synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles

Summary of the Application

This compound is used in the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, which are emerging scaffolds for “click” chemistry .

Methods of Application

Synthesis is accomplished by reacting a 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), which is a highly reactive electrophilic fluorinating agent .

Results or Outcomes

The resulting 4-fluoro-4-methyl-4H-pyrazoles have been found to react rapidly as Diels–Alder dienes in the absence of an acid .

Use in Vibrational Spectroscopic Studies

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in vibrational spectroscopic studies .

Methods of Application

The specific methods of application involve using DFT/B3LYP with a 6-31+G level to conduct spectroscopic investigations .

Results or Outcomes

The outcomes of these studies include the description of the optimum molecular geometry, FT-IR, FT-Raman, and UV-Vis spectra, vibrational frequency bands, and assignment of suitable vibrational modes of 4-fluoro-3-methyl benzophenone .

Use in the Synthesis of Other Chemical Compounds

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in the synthesis of other chemical compounds .

Results or Outcomes

Use in Molecular Docking Investigations

Summary of the Application

This compound is used in molecular docking investigations .

Methods of Application

In the molecular docking investigation, the 4-Fluoro-3-methyl-benzophenone molecule was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses .

Use in Pharmaceutical Research

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in pharmaceutical research .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses . These compounds are composed of fatty acids, which are prevalent in cell membranes .

Safety And Hazards

Propriétés

IUPAC Name |

(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMINJBTJMYBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-4-iodo-3'-methylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)